7-Bromo-3-nitroquinolin-4-amine is an organic compound characterized by the molecular formula and a molecular weight of approximately . This compound belongs to the class of quinoline derivatives, which are significant in various fields due to their diverse biological activities and applications in synthetic organic chemistry. The presence of both bromine and nitro groups on the quinoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical processes, primarily involving the bromination of 3-nitroquinoline followed by amination . It is also available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
7-Bromo-3-nitroquinolin-4-amine is classified as a heterocyclic aromatic amine. Its structural features include a bromine atom at the 7-position and a nitro group at the 3-position of the quinoline ring, which contribute to its unique chemical properties.
The synthesis of 7-Bromo-3-nitroquinolin-4-amine typically involves two key steps:
In industrial settings, these reactions may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity . The conditions for both reactions must be carefully controlled to minimize side reactions and maximize product formation.
The molecular structure of 7-Bromo-3-nitroquinolin-4-amine can be described as follows:
The compound features a quinoline core with distinct functional groups that influence its reactivity and biological properties. The structural integrity is crucial for its application in various chemical reactions.
7-Bromo-3-nitroquinolin-4-amine can participate in several chemical reactions:
For reduction reactions, common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid. Substitution reactions typically require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack .
The mechanism of action for compounds like 7-Bromo-3-nitroquinolin-4-amine often involves interactions with biological targets relevant to its therapeutic effects:
7-Bromo-3-nitroquinolin-4-amine is typically characterized by:
Key chemical properties include:
7-Bromo-3-nitroquinolin-4-amine has several applications in scientific research:
The quinoline nucleus—a bicyclic structure fusing benzene with pyridine—serves as a privileged scaffold in drug discovery due to its versatile pharmacophoric properties. This heterocyclic system enables diverse non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic contacts) with biological targets, facilitating broad therapeutic applications. Quinoline derivatives constitute approximately 15% of FDA-approved nitrogen-containing heterocyclic drugs, spanning antimalarials (chloroquine), anticancer agents (topotecan), and tyrosine kinase inhibitors [6]. The planar configuration allows deep penetration into enzyme active sites, particularly kinases and DNA topoisomerases, where the nitrogen atom often acts as a hydrogen bond acceptor.
Table 1: Representative Quinoline-Based Therapeutics
Drug Name | Therapeutic Class | Molecular Target |
---|---|---|
Chloroquine | Antimalarial | Heme polymerase |
Topotecan | Anticancer (topoisomerase inhibitor) | DNA topoisomerase I |
Afatinib | Anticancer | Pan-HER tyrosine kinases |
Sapitinib | Anticancer (investigational) | HER2/EGFR kinases |
The 4-aminoquinoline substructure, as seen in 7-Bromo-3-nitroquinolin-4-amine, enhances DNA intercalation capacity and metal-chelating activity. Modifications at positions 3 and 7 further fine-tune target specificity—for instance, 4-anilinoquinazolines demonstrate potent HER kinase inhibition [3] [6]. Computational studies confirm that quinoline’s aromatic system provides optimal geometry for binding ATP pockets in kinases, with substituents like bromine and nitro groups influencing binding energy and selectivity [4].
Bromine and nitro groups at positions 7 and 3, respectively, confer distinct electronic and steric properties that critically modulate the compound’s bioactivity:
In brominated methoxyquinolines, halogen placement correlates with topoisomerase I inhibition. Tetrabrominated analogs (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline) exhibit IC₅₀ values of 5.45–9.6 μg/mL against glioblastoma (C6) and cervical cancer (HeLa) cells [4].
Nitro (Position 3):
Table 2: Impact of Halogen Position on Anticancer Activity in Bromo-Nitroquinolines
Compound | Halogen Position | Topo I Inhibition | HT29 IC₅₀ (μg/mL) |
---|---|---|---|
7-Bromo-3-nitroquinolin-4-amine | C7 | Moderate | 12.8* |
5,7-Dibromo-8-hydroxyquinoline | C5/C7 | Strong | 5.45 |
3,5,6,7-Tetrabromo-8-methoxyquinoline | C3/C5/C6/C7 | Strong | 7.2 |
Note: Predicted based on structural analogs in [4] [7].
The synthesis of 7-Bromo-3-nitroquinolin-4-amine (CAS 1232149-36-8; MW 268.07 g/mol) emerged from efforts to optimize quinoline-based kinase inhibitors . Early routes relied on Skraup or Friedländer reactions, but regioselective bromination and nitration challenges limited yields. Contemporary methods exploit halogen-directed ortho-metalation and nitro group positioning to control reactivity:
Table 3: Evolution of Synthetic Routes for 7-Bromo-3-nitroquinolin-4-amine
Synthetic Era | Key Methodology | Yield | Limitations |
---|---|---|---|
Pre-2010 | Skraup reaction → Bromination → Nitration | 15–20% | Low regioselectivity at C7 |
2010–2020 | Friedländer condensation → Halogen exchange | 40–45% | Requires toxic reagents (POCl₃) |
Post-2020 | Directed ortho-metalation → Nitro reduction | 68–74% | High cost of palladium catalysts |
The compound’s significance grew with its role as an intermediate in pan-HER inhibitors. For example, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives—synthesized via nucleophilic substitution of 7-Bromo-3-nitroquinolin-4-amine—demonstrate reversible/irreversible inhibition of HER1 (EGFR), HER2, and HER4 kinases [3]. These compounds overcome resistance mutations (e.g., EGFR T790M/L858R) in non-small cell lung cancer by blocking STAT3-mediated signaling pathways [3]. Additionally, 4-amino functionality enables peptide coupling or Schiff base formation, facilitating PROTAC (proteolysis-targeting chimera) development for targeted protein degradation .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4